N-(Diphenylphosphoryl)-N-methyl-L-valine
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Overview
Description
N-(Diphenylphosphoryl)-N-methyl-L-valine is an organophosphorus compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a diphenylphosphoryl group attached to a methylated L-valine moiety. Its unique structure imparts specific chemical and physical properties that make it valuable in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylphosphoryl)-N-methyl-L-valine typically involves the reaction of diphenylphosphoryl chloride with N-methyl-L-valine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
Step 1: Preparation of diphenylphosphoryl chloride by reacting diphenylphosphine oxide with thionyl chloride.
Step 2: Reaction of diphenylphosphoryl chloride with N-methyl-L-valine in the presence of triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(Diphenylphosphoryl)-N-methyl-L-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The phosphoryl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of diphenylphosphine derivatives.
Substitution: Formation of various substituted phosphine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Diphenylphosphoryl)-N-methyl-L-valine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-(Diphenylphosphoryl)-N-methyl-L-valine involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the compound can interact with biological macromolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(Diphenylphosphoryl)-N-methyl-L-alanine
- N-(Diphenylphosphoryl)-N-methyl-L-leucine
- N-(Diphenylphosphoryl)-N-methyl-L-isoleucine
Uniqueness
N-(Diphenylphosphoryl)-N-methyl-L-valine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and interact with biological targets makes it a valuable compound in various research applications.
Properties
CAS No. |
62316-84-1 |
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Molecular Formula |
C18H22NO3P |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
(2S)-2-[diphenylphosphoryl(methyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H22NO3P/c1-14(2)17(18(20)21)19(3)23(22,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,17H,1-3H3,(H,20,21)/t17-/m0/s1 |
InChI Key |
NPXXVUNLGXQBFF-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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